![molecular formula C12H6ClN3O2 B15157636 2-Chloro-4-[2-(3-nitrophenyl)ethynyl]pyrimidine](/img/structure/B15157636.png)
2-Chloro-4-[2-(3-nitrophenyl)ethynyl]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-[2-(3-nitrophenyl)ethynyl]pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of a chloro group at the second position and a 2-(3-nitrophenyl)ethynyl group at the fourth position of the pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[2-(3-nitrophenyl)ethynyl]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine and 3-nitrophenylacetylene.
Reaction Conditions: The key step in the synthesis is the Sonogashira coupling reaction, which involves the coupling of 2-chloropyrimidine with 3-nitrophenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified by column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-Chloro-4-[2-(3-nitrophenyl)ethynyl]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Reduction Reactions: Reagents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution Reactions: Substituted pyrimidine derivatives.
Reduction Reactions: Amino derivatives of the compound.
Oxidation Reactions: Oxidized derivatives with various functional groups.
科学研究应用
2-Chloro-4-[2-(3-nitrophenyl)ethynyl]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-Chloro-4-[2-(3-nitrophenyl)ethynyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
相似化合物的比较
Similar Compounds
2-Chloro-4-[2-(4-nitrophenyl)ethynyl]pyrimidine: Similar structure but with the nitro group at the para position.
2-Chloro-4-[2-(2-nitrophenyl)ethynyl]pyrimidine: Similar structure but with the nitro group at the ortho position.
2-Chloro-4-[2-(3-methylphenyl)ethynyl]pyrimidine: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
2-Chloro-4-[2-(3-nitrophenyl)ethynyl]pyrimidine is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its chemical reactivity and biological activity
属性
分子式 |
C12H6ClN3O2 |
|---|---|
分子量 |
259.65 g/mol |
IUPAC 名称 |
2-chloro-4-[2-(3-nitrophenyl)ethynyl]pyrimidine |
InChI |
InChI=1S/C12H6ClN3O2/c13-12-14-7-6-10(15-12)5-4-9-2-1-3-11(8-9)16(17)18/h1-3,6-8H |
InChI 键 |
KXFHLCQREYRYBQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C#CC2=NC(=NC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2,2-Bis(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-3-(quinolin-2-yl)propyl]quinoline](/img/structure/B15157554.png)
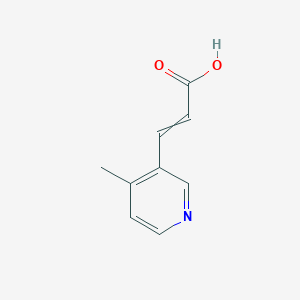
![4-chloro-N'-[(3-oxo-2-benzofuran-1-ylidene)methyl]benzohydrazide](/img/structure/B15157572.png)
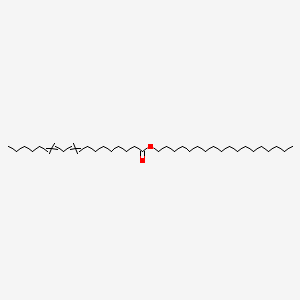
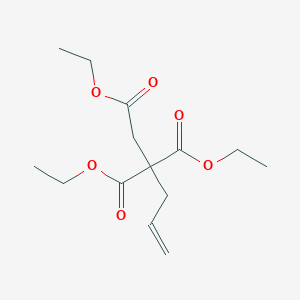
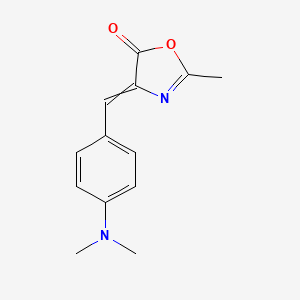
![3-({[3,5-Bis(trifluoromethyl)phenyl]methyl}amino)-4-{[2-(piperidin-1-yl)cyclohexyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B15157598.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B15157610.png)



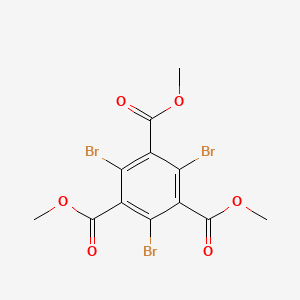
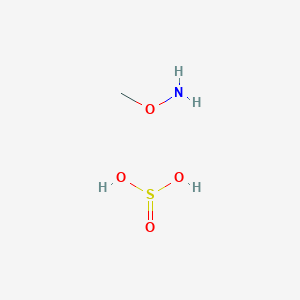
![6-[2-(2,6-dichlorophenyl)ethenyl]-2-(isopropylsulfanyl)-4,4-dimethyl-1H-pyrimidine](/img/structure/B15157657.png)
